molecular formula C13H10N2O2S B8633216 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B8633216
M. Wt: 258.30 g/mol
InChI Key: FIZIQXDZKYRYFY-UHFFFAOYSA-N
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Patent
US08153639B2

Procedure details

A stirred mixture of 2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 25, (12.59 g, 48.7 mmol) in acetic acid (75 mL) and hydrobromic acid (75 mL of a 48% aqueous solution) was heated at reflux temperature for 3 days. The cooled reaction mixture was poured onto ice (500 ml) and stirred until all the ice had melted. The resulting precipitate was collected by filtration and dried in vacuo to give 2-(3-hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 26, as a grey solid (10.95 g, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[NH:10][C:11](=[O:18])[C:12]3[S:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:6]=[CH:7][CH:8]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[NH:10][C:11](=[O:18])[C:12]3[S:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1NC(C2=C(N1)C=CS2)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice (500 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1NC(C2=C(N1)C=CS2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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